molecular formula C20H24N4O B6792926 (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone

(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone

Cat. No.: B6792926
M. Wt: 336.4 g/mol
InChI Key: SDRDEFBAWLHLJD-UHFFFAOYSA-N
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Description

(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the construction of the diazepinoindole framework, which may require specific catalysts and reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and diazepinoindole derivatives, such as:

  • (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethanone
  • (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)propanone

Uniqueness

What sets (5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

(5-tert-butyl-1H-pyrazol-4-yl)-(1,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-20(2,3)18-16(12-21-22-18)19(25)23-9-6-10-24-15(13-23)11-14-7-4-5-8-17(14)24/h4-5,7-8,11-12H,6,9-10,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRDEFBAWLHLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C(=O)N2CCCN3C(=CC4=CC=CC=C43)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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